molecular formula C13H16O4 B14314606 6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol CAS No. 110298-88-9

6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol

Cat. No.: B14314606
CAS No.: 110298-88-9
M. Wt: 236.26 g/mol
InChI Key: AOJCHBZGIHXQEY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol: precocene II , belongs to the class of flavanones. Its chemical formula is C₁₃H₁₆O₃ , and its molecular weight is approximately 220.26 g/mol . The compound’s IUPAC name reflects its unique structure, which combines a benzopyran ring system with methoxy and methyl substituents.

Preparation Methods

Synthetic Routes::

    Acylation of Resorcinol: Precocene II can be synthesized by acylating resorcinol with an appropriate acyl chloride or anhydride. The reaction typically occurs under acidic conditions.

    Demethylation of Precocene I: Precocene II is derived from , which undergoes demethylation at the 6- and 7-positions to yield the desired compound.

Industrial Production:: Precocene II is not produced on an industrial scale due to its limited applications

Chemical Reactions Analysis

Reactivity::

    Oxidation: Precocene II can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the benzopyran ring may yield reduced derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may yield hydroxylation products, while reduction can lead to alcohols or diols.

Scientific Research Applications

Precocene II has limited direct applications but plays a role in research:

    Insect Repellent: Precocene II exhibits insecticidal properties and has been studied as a natural insect repellent.

    Anticancer Potential: Some studies suggest that flavanones like precocene II may have anticancer effects, although further research is needed.

Mechanism of Action

The exact mechanism of action remains unclear. it likely involves interactions with cellular pathways, including oxidative stress responses and enzyme inhibition.

Comparison with Similar Compounds

Precocene II is unique due to its specific methoxy and methyl substituents. Similar compounds include other flavanones, such as precocene I and related derivatives .

Properties

CAS No.

110298-88-9

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

6,7-dimethoxy-2,2-dimethylchromen-4-ol

InChI

InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-11(15-3)12(16-4)6-10(8)17-13/h5-7,14H,1-4H3

InChI Key

AOJCHBZGIHXQEY-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC(=C(C=C2O1)OC)OC)O)C

Origin of Product

United States

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